N-(2,5-dimethylphenyl)-3-nitrobenzamide
Description
N-(2,5-Dimethylphenyl)-3-nitrobenzamide (CAS: 102631-05-0) is a benzamide derivative with the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 270.29 g/mol . Its structure comprises a benzamide core substituted with a nitro group at the 3-position and a 2,5-dimethylphenyl group on the amide nitrogen. This compound is cataloged in chemical databases (e.g., PubChem, Alfa Aesar) and is of interest in agrochemical research due to its structural similarity to photosynthesis-inhibiting herbicides .
Properties
CAS No. |
102631-05-0 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-7-11(2)14(8-10)16-15(18)12-4-3-5-13(9-12)17(19)20/h3-9H,1-2H3,(H,16,18) |
InChI Key |
ZCFJRZKXKWLSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-nitrobenzamide typically involves the reaction of 2,5-dimethylaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: N-(2,5-dimethylphenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(2,5-dicarboxyphenyl)-3-nitrobenzamide.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-nitrobenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. Additionally, the amide group may facilitate binding to proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Table 1: Substituent Effects on Bioactivity
*LogP values estimated using fragment-based methods.
Structure-Activity Relationships (SAR)
- Lipophilicity : Higher lipophilicity (e.g., from chloro substituents) improves membrane permeability but may reduce aqueous solubility, impacting bioavailability .
- Electron-Withdrawing Groups : Nitro and chloro substituents enhance PET inhibition by stabilizing charge-transfer interactions in photosystem II .
- Steric Effects : 2,5-Dimethyl groups optimize steric compatibility with the target enzyme’s active site compared to bulkier 3,5-dimethyl analogs .
Physical and Crystallographic Properties
- This compound lacks reported crystallographic data, but its analog N-(2,5-Dimethylphenyl)-2-methylbenzamide (studied via X-ray diffraction) forms intermolecular N–H⋯O hydrogen bonds, creating chain-like structures. This suggests nitro-substituted derivatives may exhibit similar packing behaviors .
Biological Activity
N-(2,5-dimethylphenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
This compound features a benzamide structure with a nitro group and a dimethyl-substituted phenyl moiety. Its molecular formula is , with a molecular weight of approximately 232.24 g/mol. The unique combination of functional groups enhances its chemical reactivity and biological activity.
1. Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have demonstrated that benzamide derivatives can inhibit the growth of small cell lung cancer cells by inducing cell cycle arrest and apoptosis .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. The presence of the nitro group is believed to enhance its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases .
3. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features could enhance binding affinity to microbial targets, leading to inhibition of growth or viability .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within biological systems. The nitro and dimethyl groups may facilitate binding to enzymes or receptors involved in various signaling pathways.
- Binding Affinity : Studies focus on the compound's binding affinity to key enzymes related to inflammation and cancer progression.
- Signal Modulation : By interacting with these targets, the compound can modulate their activity, leading to therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(2,4-Dimethylphenyl)-3-nitrobenzamide | Similar dimethyl substitution but at different positions | Potentially different biological activity |
| N-(2-methylphenyl)-3-nitrobenzamide | Lacks one methyl group | May exhibit different reactivity |
| N-(2,5-dimethylphenyl)-4-nitrobenzamide | Dimethyl substitution at another position | Different pharmacological profile |
The distinct combination of functional groups in this compound contributes to its unique chemical reactivity and biological activity compared to other compounds.
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Study on Anticancer Activity : A high-throughput screening identified benzamide derivatives with activity against cancer cell lines. This compound was among those showing promising results in inhibiting cell proliferation .
- Inflammation Model : In vitro studies demonstrated that treatment with this compound reduced levels of inflammatory markers in macrophage cultures exposed to lipopolysaccharides (LPS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
